molecular formula C11H16N2O B1605288 N-(4-Diethylaminophenyl)formamide CAS No. 5235-68-7

N-(4-Diethylaminophenyl)formamide

Cat. No.: B1605288
CAS No.: 5235-68-7
M. Wt: 192.26 g/mol
InChI Key: FRIUPZLEURZKDM-UHFFFAOYSA-N
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Description

N-(4-Diethylaminophenyl)formamide is an organic compound with the molecular formula C11H16N2O. It is a formamide derivative where the formyl group is attached to a 4-diethylaminophenyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Diethylaminophenyl)formamide can be synthesized through the formylation of 4-diethylaminobenzene. One common method involves the reaction of 4-diethylaminobenzene with formic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or p-toluenesulfonyl chloride (p-TsCl) under controlled conditions . The reaction typically proceeds at elevated temperatures and requires careful handling of reagents to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts, such as sulfonated rice husk ash (RHA-SO3H), has been explored to promote the formylation reaction under solvent-free conditions, offering a more sustainable and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

N-(4-Diethylaminophenyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to a primary amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-Diethylaminophenyl)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Diethylaminophenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with active site residues of enzymes, thereby inhibiting their activity . Additionally, the aromatic ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Dimethylaminophenyl)formamide: Similar structure but with methyl groups instead of ethyl groups.

    N-(4-Methoxyphenyl)formamide: Contains a methoxy group instead of a diethylamino group.

    N-(4-Nitrophenyl)formamide: Contains a nitro group instead of a diethylamino group.

Uniqueness

N-(4-Diethylaminophenyl)formamide is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring electron-donating groups and in the synthesis of compounds with specific pharmacological activities .

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-13(4-2)11-7-5-10(6-8-11)12-9-14/h5-9H,3-4H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIUPZLEURZKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325938
Record name N-(4-Diethylaminophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5235-68-7
Record name NSC522034
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522034
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Diethylaminophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Diethylaminophenyl)formamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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